![molecular formula C17H24Si B14066436 Triethyl[(naphthalen-1-yl)methyl]silane CAS No. 101577-78-0](/img/structure/B14066436.png)
Triethyl[(naphthalen-1-yl)methyl]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethyl[(naphthalen-1-yl)methyl]silane is an organosilicon compound characterized by the presence of a triethylsilyl group attached to a naphthalen-1-ylmethyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl[(naphthalen-1-yl)methyl]silane typically involves the reaction of naphthalen-1-ylmethyl chloride with triethylsilane in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions often include:
Temperature: Room temperature to moderate heating
Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane
Catalyst: Transition metal catalysts like palladium or platinum complexes
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: To ensure consistent product quality and yield
Purification steps: Including distillation and recrystallization to obtain high-purity product
Analyse Des Réactions Chimiques
Types of Reactions
Triethyl[(naphthalen-1-yl)methyl]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can participate in reduction reactions, often facilitated by hydrosilanes.
Substitution: The triethylsilyl group can be substituted by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Triethylsilane itself acts as a reducing agent in the presence of catalysts like boron trifluoride.
Substitution: Halogenating agents or nucleophiles can be used to introduce new functional groups.
Major Products
Oxidation: Silanol derivatives
Reduction: Corresponding hydrocarbons or silyl ethers
Substitution: Various substituted silanes depending on the reagents used
Applications De Recherche Scientifique
Triethyl[(naphthalen-1-yl)methyl]silane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in hydrosilylation reactions.
Biology: Potential use in the development of silicon-based bioactive compounds.
Medicine: Investigated for its role in drug delivery systems due to its ability to form stable siloxane bonds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Triethyl[(naphthalen-1-yl)methyl]silane involves the interaction of the silicon atom with various molecular targets. The triethylsilyl group can stabilize reactive intermediates, facilitating various chemical transformations. The pathways involved often include:
Hydrosilylation: Addition of silicon-hydrogen bonds across unsaturated carbon-carbon bonds.
Silicon-mediated reductions: Reduction of functional groups via silicon-hydrogen bond cleavage.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triethylsilane: A simpler analog with similar reducing properties.
Trimethyl[(naphthalen-1-yl)methyl]silane: A compound with a trimethylsilyl group instead of triethylsilyl.
Triisopropyl[(naphthalen-1-yl)methyl]silane: Another analog with bulkier isopropyl groups.
Uniqueness
Triethyl[(naphthalen-1-yl)methyl]silane is unique due to its specific combination of a naphthalen-1-ylmethyl moiety and a triethylsilyl group. This combination imparts distinct reactivity and stability, making it valuable in specialized applications where other silanes may not perform as effectively.
Propriétés
Numéro CAS |
101577-78-0 |
|---|---|
Formule moléculaire |
C17H24Si |
Poids moléculaire |
256.5 g/mol |
Nom IUPAC |
triethyl(naphthalen-1-ylmethyl)silane |
InChI |
InChI=1S/C17H24Si/c1-4-18(5-2,6-3)14-16-12-9-11-15-10-7-8-13-17(15)16/h7-13H,4-6,14H2,1-3H3 |
Clé InChI |
LMSFBHORQVIPGL-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CC)(CC)CC1=CC=CC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-[(4-formylphenyl)sulfanyl]-2-methylpropanoate](/img/structure/B14066353.png)
![N-Methyl-4-[(4-nitrophenyl)ethynyl]aniline](/img/structure/B14066355.png)
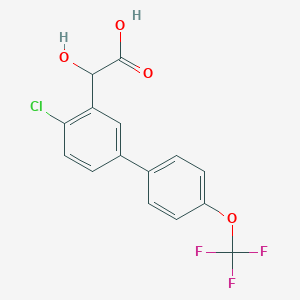

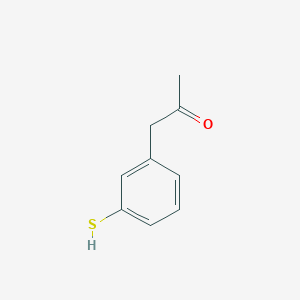
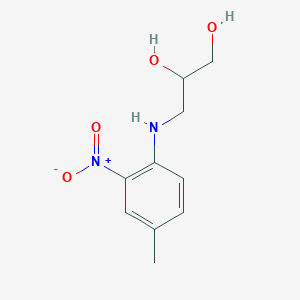
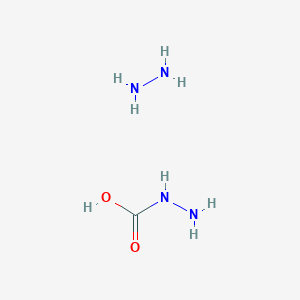

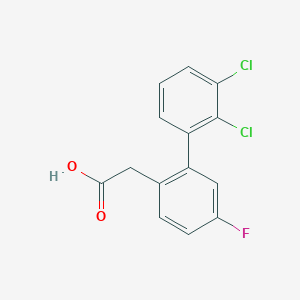
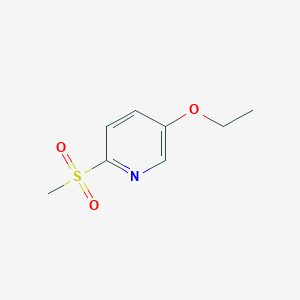
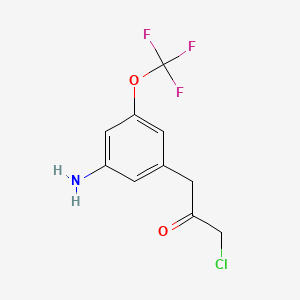
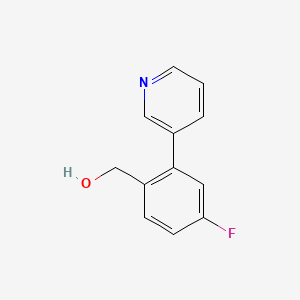
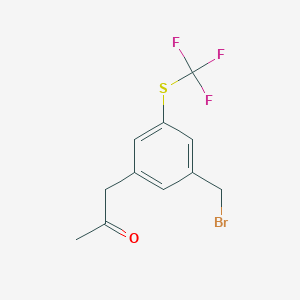
![2,4,6,7-Tetrachloropyrido[2,3-d]pyrimidine](/img/structure/B14066435.png)
